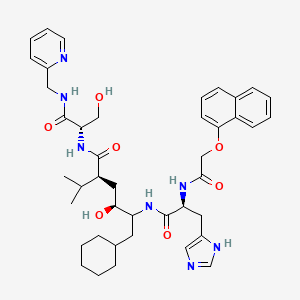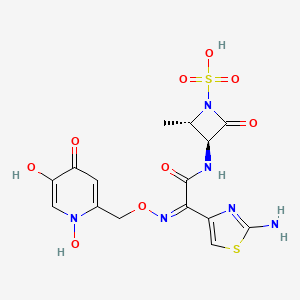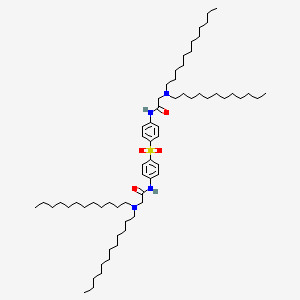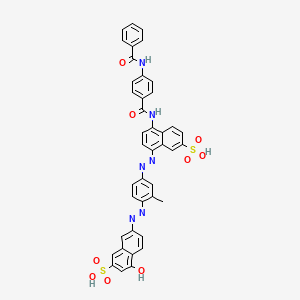
1-Amino-2,12-dimethyl-3,13-dioxo-2,3,5,6,12,13-hexahydro(1)benzothiepino(5,4-c)(2,7)naphthyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2,12-dimethyl-3,13-dioxo-2,3,5,6,12,13-hexahydro(1)benzothiepino(5,4-c)(2,7)naphthyridine-4-carbonitrile is a complex organic compound with a unique structure that incorporates multiple functional groups and heterocyclic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2,12-dimethyl-3,13-dioxo-2,3,5,6,12,13-hexahydro(1)benzothiepino(5,4-c)(2,7)naphthyridine-4-carbonitrile involves multiple steps, including the formation of the benzothiepino and naphthyridine rings. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of these complex structures. For example, the use of palladium catalysts in a Sonogashira reaction can be employed to form key intermediates .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-2,12-dimethyl-3,13-dioxo-2,3,5,6,12,13-hexahydro(1)benzothiepino(5,4-c)(2,7)naphthyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Amino-2,12-dimethyl-3,13-dioxo-2,3,5,6,12,13-hexahydro(1)benzothiepino(5,4-c)(2,7)naphthyridine-4-carbonitrile has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Amino-2,12-dimethyl-3,13-dioxo-2,3,5,6,12,13-hexahydro(1)benzothiepino(5,4-c)(2,7)naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzothiepino and naphthyridine derivatives, which share structural features with 1-Amino-2,12-dimethyl-3,13-dioxo-2,3,5,6,12,13-hexahydro(1)benzothiepino(5,4-c)(2,7)naphthyridine-4-carbonitrile. Examples include:
- Benzothiadiazine-1,1-dioxide derivatives
- Indole derivatives
- Thiadiazole derivatives
Uniqueness
The uniqueness of this compound lies in its complex structure, which incorporates multiple functional groups and heterocyclic rings.
Eigenschaften
CAS-Nummer |
72670-25-8 |
|---|---|
Molekularformel |
C19H16N4O2S |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
16-amino-15,19-dimethyl-14,18-dioxo-8-thia-15,19-diazatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2,4,6,12,16-hexaene-13-carbonitrile |
InChI |
InChI=1S/C19H16N4O2S/c1-22-16-10-5-3-4-6-13(10)26-8-7-11(16)14-12(9-20)18(24)23(2)17(21)15(14)19(22)25/h3-6H,7-8,21H2,1-2H3 |
InChI-Schlüssel |
VBILWVCONRHBHS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(CCSC3=CC=CC=C32)C4=C(C(=O)N(C(=C4C1=O)N)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















